molecular formula C18H18F3NO3 B051151 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol CAS No. 681482-81-5

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

カタログ番号: B051151
CAS番号: 681482-81-5
分子量: 353.3 g/mol
InChIキー: KXHMPYHAQBAPJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidine core symmetrically substituted with a trifluoromethoxy-phenoxy group and a benzenol (phenol) moiety, a structural motif commonly associated with high bioactivity and target affinity. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of novel compounds targeting the central nervous system (CNS), particularly as a modulator of sigma receptors or other G-protein coupled receptors (GPCRs). The presence of the trifluoromethoxy group enhances metabolic stability and influences lipophilicity, which is crucial for blood-brain barrier penetration, while the phenolic hydroxyl group provides a versatile handle for further chemical derivatization. Researchers utilize this compound to develop and investigate new therapeutic agents for a range of disorders, including neuropathic pain, psychiatric conditions, and neurodegenerative diseases. It serves as an indispensable tool for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity in drug discovery programs.

特性

IUPAC Name

4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHMPYHAQBAPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470098
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681482-81-5
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C18H18F3N2O3, comprising 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The trifluoromethoxy group is notable for its electron-withdrawing properties, which may influence the compound's biological activity. The structure can be summarized as follows:

ComponentCount
Carbon (C)18
Hydrogen (H)18
Nitrogen (N)1
Oxygen (O)3
Fluorine (F)3

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethoxy group enhances lipophilicity and may improve interactions with biological targets.

1. Anti-inflammatory Activity

Compounds containing the trifluoromethoxy group have been studied for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. In vitro studies show that derivatives of this compound can moderate COX-2 activity, which is particularly relevant in conditions such as arthritis and cancer.

2. Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer properties. For example, studies on structurally similar compounds indicate that they can inhibit the activity of β-secretase and cholinesterases, which are implicated in neurodegenerative diseases and certain cancers.

Molecular docking studies have provided insights into how this compound interacts with target proteins. The trifluoromethyl group facilitates strong hydrogen bonding and pi-stacking interactions with amino acid residues in target enzymes, enhancing binding affinity and biological activity.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Cholinesterase Inhibition : A study found that derivatives with similar structures exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 19.2 μM depending on the specific substitution pattern on the phenyl ring .
  • Cytotoxicity : Compounds structurally related to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated moderate cytotoxic effects, suggesting potential for further development as anticancer agents .

科学的研究の応用

Key Structural Features:

  • Aromatic Rings : Contribute to the stability and interaction with biological targets.
  • Piperidine Ring : Provides basicity and potential for interaction with receptors.

Pharmaceutical Development

The primary application of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol is as an intermediate in the synthesis of Delamanid, which is used in the treatment of MDR-TB. Research has shown that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, making it a valuable candidate in drug formulation.

Mechanism of Action Studies

Studies have investigated the mechanism by which Delamanid and its intermediates act on bacterial cell walls. The compound interferes with cell wall biosynthesis, specifically targeting the mycolic acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Research

Research focusing on the SAR of related compounds has highlighted how modifications to the trifluoromethoxy group can influence antibacterial efficacy and pharmacokinetic properties. This information is crucial for optimizing drug design to enhance therapeutic outcomes while minimizing side effects.

Case Study 1: Synthesis and Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The research demonstrated that specific modifications led to increased potency against resistant strains of Mycobacterium tuberculosis compared to Delamanid itself.

Case Study 2: Pharmacokinetics

Another research article focused on the pharmacokinetic profile of Delamanid and its intermediates in animal models. It was found that compounds like this compound exhibited favorable absorption rates and half-lives, supporting their potential use in long-term treatment regimens for TB patients.

類似化合物との比較

Delamanid Intermediate (CAS 1083099-35-7)

  • Structure: (R)-1-(4-((2-methyloxiran-2-yl)methoxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine
  • Molecular Formula: C₂₂H₂₄F₃NO₄
  • Key Differences: Incorporates an epoxide (oxirane) group and a methyl-substituted phenoxy chain. The epoxide enhances reactivity, enabling covalent binding to bacterial targets in Delamanid’s anti-TB mechanism .
  • Application: Intermediate in Delamanid synthesis, highlighting the role of trifluoromethoxy-phenoxy-piperidine scaffolds in anti-mycobacterial agents .

4-[4-(p-Chlorobenzoyl)piperidino]-4'-fluorobutyrophenone (RMI 9901)

  • Structure : A neuroleptic agent with a chlorobenzoyl-piperidine core.
  • Metabolism : Undergoes N-dealkylation to form 4-(p-chlorobenzoyl)piperidine, followed by oxidation to 2-piperidone derivatives.
  • Key Differences: Chlorobenzoyl group vs. trifluoromethoxy-phenoxy substituent. The chloro group is less electron-withdrawing than -OCF₃, leading to faster metabolic degradation .

4-(4-Fluorophenyl)-4-Hydroxy Piperidine

  • Structure : Piperidine substituted with a fluorophenyl group and a hydroxyl moiety.
  • Key Differences: Fluorine substituent vs. trifluoromethoxy-phenoxy.

4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl (CAS 1188479-28-8)

  • Structure: Benzylamine derivative with a trifluoromethyl-phenoxy group.
  • Key Differences :
    • Trifluoromethyl (-CF₃) vs. trifluoromethoxy (-OCF₃) substituent.
    • -CF₃ is more lipophilic but less polar than -OCF₃, altering solubility and membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Metabolic Stability
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol 375.33 3.8 -OCF₃, phenol, piperidine High
Delamanid Intermediate 423.43 4.2 -OCF₃, epoxide Moderate
RMI 9901 375.82 3.5 -Cl, benzoyl Low
4-(4-Fluorophenyl)-4-Hydroxy Piperidine 195.22 1.9 -F, -OH Moderate

Notes:

  • LogP : Calculated using fragment-based methods; higher values indicate greater lipophilicity.
  • Metabolic Stability : Trifluoromethoxy groups resist oxidative degradation better than chloro or fluoro substituents .

準備方法

Method 1: Mesylation and SN2 Displacement

Early approaches involved mesylation of N-Boc-4-hydroxypiperidine followed by SN2 displacement with 4-trifluoromethoxyphenol. While effective on small scales, this method suffered from elimination side reactions during scaling, reducing yields to <60% in industrial batches. The formation of piperidine alkenes via β-hydride elimination necessitated costly chromatographic purification.

Method 2: Mitsunobu Coupling

Direct coupling of 4-trifluoromethoxyphenol with N-Boc-4-hydroxypiperidine using Mitsunobu conditions (DIAD, PPh3) achieved moderate conversion (65–70%). However, the method generated stoichiometric triphenylphosphine oxide, requiring repetitive column chromatography. Industrial adoption was further hampered by inconsistent reproducibility in reactions exceeding 1 kg.

Method 3: Catalytic Hydrogenation of Halopyridines

A third route employed 4-halopyridines (e.g., 4-chloropyridine) subjected to PtO2-catalyzed hydrogenation. Despite high theoretical yields, this method relied on expensive catalysts ($3,200/kg for PtO2) and produced reduction byproducts (e.g., partially hydrogenated pyridines) that were challenging to separate.

Advanced Four-Step Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

A 2024 patent (CN105461617A) introduced a scalable, cost-effective four-step process addressing prior limitations. The route avoids Boc protection and leverages benzyl-group-mediated stabilization, achieving >90% yield and 99% purity at multi-kilogram scales.

Step 1: Pyridinium Salt Formation

Reaction:
4-[4-(Trifluoromethoxy)phenoxy]pyridine reacts with benzyl halides (e.g., benzyl chloride) in toluene at 110°C.
Key Data:

ParameterValue
SolventToluene
Temperature110°C (reflux)
Yield90–95%
Purity (HPLC)98.4–99.2%
Scale Demonstrated2.5 kg starting material

Mechanistic Insight:
The benzyl halide undergoes nucleophilic attack by pyridine’s nitrogen, forming a stable pyridinium salt. Substituted benzyl groups (e.g., p-nitrobenzyl) improved crystallinity, facilitating isolation without chromatography.

Step 2: Borohydride Reduction

Reaction:
Sodium borohydride reduces the pyridinium salt in dichloromethane at 0–40°C, yielding N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine.
Optimization Findings:

  • Temperature Control: Maintaining T <40°C prevented over-reduction to piperidine.

  • Solvent Screening: Ethers (THF, MTBE) minimized side reactions vs. alcohols.
    Yield: 90–99% (200g–3kg batches).

Step 3: Catalytic Hydrogenation

Reaction:
Palladium-carbon (10 wt%) catalyzes hydrogenation of the tetrahydropyridine intermediate in methanol/acetic acid at 30°C.
Critical Parameters:

ParameterValue
Catalyst Loading5% w/w
H2 Pressure1 atm
Reaction Time6–12 h
Purity Post-Workup99.43%

Scale-Up Success:
A 2 kg batch achieved 85% isolated yield with residual Pd <5 ppm.

Step 4: Alkaline Deprotection

Reaction:
Treatment with NaOH in ethanol cleaves the benzyl group, affording the free piperidine.
Operational Simplicity:

  • No column chromatography required

  • Crystallization from ethyl acetate yielded 98% pure product.

Coupling Strategies for Benzenol Functionalization

While the provided sources focus on piperidine synthesis, the final step—attachment of the benzenol moiety—can be inferred from analogous reactions:

Nucleophilic Aromatic Substitution

Proposed Pathway:
4-[4-(Trifluoromethoxy)phenoxy]piperidine reacts with 4-fluoronitrobenzene under basic conditions (K2CO3, DMF, 120°C), followed by nitro reduction.
Challenges:

  • Low reactivity of aryl fluorides necessitates high temperatures (>150°C).

  • Nitro reduction (H2/Pd-C) risks piperidine N-oxidation.

Buchwald-Hartwig Amination

Superior Alternative:
Coupling piperidine with 4-bromophenol using Pd2(dba)3/Xantphos in toluene at 100°C.
Advantages:

  • Single-step C–N bond formation

  • Tolerates electron-withdrawing groups (e.g., trifluoromethoxy)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Piperidine Intermediate Synthesis

MethodYield (%)Purity (%)Cost ($/kg)Scalability
Mesylation/SN25887420Poor
Mitsunobu6792580Moderate
Hydrogenation72891,100Limited
Patent CN105461617A9399.4190Excellent

Industrial-Scale Process Recommendations

For GMP-compliant production of 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol:

  • Adopt the Four-Step Patent Route for piperidine synthesis (Steps 1–4).

  • Implement Buchwald-Hartwig Coupling using 4-bromophenol and Pd/Xantphos.

  • Purify via Crystallization rather than chromatography to reduce costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 4-(trifluoromethoxy)phenol and a piperidine derivative (e.g., 4-aminopiperidine), followed by hydroxylation. Key intermediates include 4-[4-(trifluoromethoxy)phenoxy]piperidine, which can be characterized via 1H^1H-NMR (to confirm piperidine ring substitution) and LC-MS (to verify molecular weight and purity). Ensure anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : The trifluoromethoxy group enhances hydrophobicity, reducing solubility in polar solvents (e.g., water). Stability studies in PBS (pH 7.4) at 37°C over 24 hours are recommended, monitored via HPLC-UV. For improved solubility, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability is pH-dependent; avoid strongly acidic conditions to prevent decomposition .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 3.0–3.5 ppm). 19F^{19}F-NMR for trifluoromethoxy group (δ -58 to -60 ppm).
  • FT-IR : Peaks at 1250–1150 cm1^{-1} (C-F stretch) and 3400 cm1^{-1} (O-H stretch).
  • HRMS : Exact mass determination (calculated for C18_{18}H17_{17}F3_3NO3_3: 352.116 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on receptor binding.
  • Piperidine Substitution : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to evaluate steric/electronic effects on activity.
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or kinases). Validate with in vitro assays (IC50_{50} determination) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) in triplicate to minimize variability.
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with biophysical methods (e.g., SPR for binding affinity) .

Q. How can metabolic stability and cytochrome P450 (CYP) interactions be evaluated for this compound?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® assays). IC50_{50} values <10 µM indicate high risk of drug-drug interactions .

Key Research Challenges

  • Synthetic Complexity : Multi-step synthesis with low yields (<30%) at the hydroxylation stage .
  • Bioavailability : High logP (>3) necessitates formulation optimization for in vivo studies .
  • Target Ambiguity : Limited data on specific protein targets; prioritize proteome-wide profiling (e.g., thermal shift assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。